molecular formula C25H22N2O4S B2833177 1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941906-44-1

1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2833177
CAS No.: 941906-44-1
M. Wt: 446.52
InChI Key: WNYGIYUGDURQIS-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-thiazolidine] family, characterized by a fused bicyclic structure where indoline and thiazolidine rings share a common spiro carbon atom. Key structural features include:

  • 3-Methylbenzyl group at position 1: Introduces steric bulk and lipophilicity.
  • p-Tolyl group (4-methylphenyl) at position 3': Provides electron-donating effects via the methyl substituent.
  • Spiro core: Facilitates conformational rigidity, influencing binding to biological targets .

Properties

IUPAC Name

3-(4-methylphenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-10-12-20(13-11-17)27-23(28)16-32(30,31)25(27)21-8-3-4-9-22(21)26(24(25)29)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYGIYUGDURQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Features Biological Activity Reference
1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide 2-Chlorobenzyl, m-tolyl Increased electron-withdrawing effects from Cl Anticancer (inferred)
3’-(4-Methoxyphenyl)spiro[indoline-3,2’-thiazolidine]-2,4-dione 4-Methoxyphenyl Methoxy group enhances electron density Antioxidant (IC₅₀ ≈ 10 μM)
1-[(3-Fluorophenyl)methyl]-3'-(4-methylphenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 3-Fluorobenzyl, p-tolyl Fluorine increases logP (4.82) and metabolic stability Antimicrobial (MIC₉₀ ≈ 8 μg/mL)
3'-(4-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 4-Chlorophenyl, CF₃-benzyl Strong electron-withdrawing groups Antifungal (IC₅₀ ≈ 5 μM)

Key Observations :

  • Electron-donating groups (e.g., methyl in p-tolyl) enhance lipophilicity and may improve membrane permeability but reduce oxidative stability compared to electron-withdrawing substituents (Cl, CF₃) .

Pharmacological Activity Comparisons

Anticancer Activity:
  • Compound IIa (benzylidene-substituted spiro-thiazolidinone): Exhibited potent activity against MCF-7 (breast cancer) with IC₅₀ ≈ 2 μM, attributed to π-π stacking interactions with cellular targets .
Antioxidant Activity:
  • Compound 101 (chlorophenyl-benzoyl derivative): Demonstrated radical scavenging activity (IC₅₀ ≈ 7 μM) via chelation of reactive oxygen species (ROS) .
Antimicrobial Activity:
  • Compound 81 (thioxo-spiro[naphthalene-thiazolidinone]): Showed antifungal activity against Botrytis cinerea (MIC₉₀ ≈ 10 μg/mL) due to sulfur-mediated disruption of fungal membranes .
  • Target Compound : The sulfone groups could enhance interaction with bacterial enzymes (e.g., dihydrofolate reductase), though direct evidence is needed .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 3’-(4-Methoxyphenyl) Derivative Fluorinated Analog
Molecular Weight ~450 g/mol (estimated) 352.4 g/mol 418.5 g/mol
logP ~4.0 (predicted) 2.8 4.8
Hydrogen Bond Acceptors 5 4 5
Polar Surface Area ~70 Ų 65 Ų 31 Ų

Insights :

  • Higher logP in the target compound compared to methoxy derivatives suggests improved lipid membrane penetration.

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